Methylamine hydrochloride

Mannich reaction pyrrole functionalization amine selectivity

Methylamine hydrochloride (CH₃NH₂·HCl, MW 67.52) is the hydrochloride salt of the simplest primary alkylamine, existing as a white to pale cream crystalline solid with a melting point of 231–233 °C and a boiling point of 225–230 °C at 15 mmHg. It is highly soluble in water and ethanol but insoluble in ether, benzene, and chloroform—a solubility profile that is deliberately exploited for its purification away from the co-produced dimethylamine hydrochloride contaminant during industrial synthesis via the formaldehyde–ammonium chloride route.

Molecular Formula CH5N.ClH
CH6ClN
Molecular Weight 67.52 g/mol
CAS No. 593-51-1
Cat. No. B041996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamine hydrochloride
CAS593-51-1
Synonymsaminomethane
methylamine
methylamine bisulfite
methylamine hydride
methylamine hydrobromide
methylamine hydrochloride
methylamine hydrochloride, 14C-labeled
methylamine hydrofluoride
methylamine hydrogen cyanide
methylamine hydroiodide
methylamine ion (1-)
methylamine nitrate
methylamine perchlorate
methylamine sulfate (1:1)
methylamine sulfate (2:1)
methylamine, 13C-labeled
methylamine, 14C-labeled
methylamine, 15N-labeled
methylamine, cesium salt
methylamine, monopotassium salt
methylamine, monosodium salt
methylammonium
methylammonium ion
monomethylamine
monomethylammonium ion
Molecular FormulaCH5N.ClH
CH6ClN
Molecular Weight67.52 g/mol
Structural Identifiers
SMILESCN.Cl
InChIInChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H
InChIKeyNQMRYBIKMRVZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylamine Hydrochloride (CAS 593-51-1): Procurement-Relevant Physicochemical and Functional Baseline


Methylamine hydrochloride (CH₃NH₂·HCl, MW 67.52) is the hydrochloride salt of the simplest primary alkylamine, existing as a white to pale cream crystalline solid with a melting point of 231–233 °C and a boiling point of 225–230 °C at 15 mmHg . It is highly soluble in water and ethanol but insoluble in ether, benzene, and chloroform—a solubility profile that is deliberately exploited for its purification away from the co-produced dimethylamine hydrochloride contaminant during industrial synthesis via the formaldehyde–ammonium chloride route [1][2]. As a solid, non-volatile, and stoichiometrically well-defined source of the methylamino (–NHCH₃) nucleophile, it serves as a foundational C1 building block in pharmaceutical intermediate synthesis, perovskite photovoltaic additive formulations, and agrochemical manufacture .

Why Methylamine Hydrochloride Cannot Be Generically Substituted: The Case for Comparator-Based Selection


Although methylamine hydrochloride belongs to the broader class of primary alkylammonium chloride salts, superficial interchange with dimethylamine hydrochloride, ethylamine hydrochloride, ammonium chloride, or the free base aqueous solution introduces quantifiable liabilities in reaction selectivity, purification efficiency, thermal handling, and regulatory compliance. The Mannich reaction with pyrrole illustrates this starkly: methylamine hydrochloride delivers only a 15% yield of the desired mono-adduct, while dimethylamine hydrochloride achieves 77% under identical conditions—a difference rooted in the primary amine's propensity for over-alkylation that is both a limitation in certain contexts and a desired selectivity feature in others [1]. Similarly, the 60 °C gap in melting point between methylamine hydrochloride (231–233 °C) and dimethylamine hydrochloride (170–173 °C) directly governs the choice of recrystallization solvent and the feasibility of fractional crystallization for purity-critical pharmaceutical supply chains . The evidence below quantifies exactly where these differentiation dimensions matter for scientific and procurement decision-making.

Methylamine Hydrochloride (CAS 593-51-1): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Mannich Reaction with Pyrrole: Primary vs. Secondary Amine Hydrochloride Yield Divergence Defines Synthetic Role

In the Mannich reaction of pyrrole with formaldehyde, methylamine hydrochloride (a primary amine hydrochloride) produced 2-N-methylaminomethylpyrrole in only 15% yield, whereas dimethylamine hydrochloride (a secondary amine hydrochloride) delivered the analogous product in 77% yield under comparable conditions [1]. The diminished yield with the primary amine is mechanistically attributed to competitive over-alkylation leading to a di(2-pyrrylmethyl)amine by-product. This large selectivity gap means the two hydrochloride salts are not functionally interchangeable in Mannich-based synthetic routes; the choice directly dictates the feasible product distribution and downstream purification burden.

Mannich reaction pyrrole functionalization amine selectivity organic synthesis

Melting Point and Solubility Differentiation Enables Purification from Co-Produced Dimethylamine Hydrochloride

Methylamine hydrochloride and dimethylamine hydrochloride are co-produced during industrial synthesis from formaldehyde and ammonium chloride, necessitating a reliable separation strategy. The melting point of methylamine hydrochloride (231–233 °C) is approximately 60 °C higher than that of dimethylamine hydrochloride (170–173 °C), providing a wide thermal window for fractional crystallization . Crucially, dimethylamine hydrochloride is freely soluble in chloroform while methylamine hydrochloride is practically insoluble, enabling a selective liquid–liquid or solid-wash extraction step. The established Organic Syntheses procedure uses cold chloroform washing to remove dimethylamine hydrochloride contaminant from crude methylamine hydrochloride, followed by recrystallization from absolute ethanol or n-butanol (solubility ~0.6 g/100 mL at 15 °C) to achieve pharmaceutical-grade purity [1][2].

recrystallization purification chloroform extraction fractional crystallization

Aza-Michael Betahistine Synthesis: Methylamine Hydrochloride Enables 90% Isolated Yield in Continuous Flow with >99% Conversion

In the pharmaceutical synthesis of betahistine (an anti-vertigo drug) via aza-Michael addition of 2-vinylpyridine, methylamine hydrochloride in aqueous solution delivers 90% isolated yield with >99% conversion and 94% product selectivity in a continuous flow silicon carbide reactor at 170 °C and 25 bar, achieving a residence time of only 2.4 minutes and a throughput of 1.06 kg/h [1]. The final distilled product purity exceeded 99.9%. A patent-reported microchannel reactor variant achieved 95% yield with 100% conversion of 2-vinylpyridine [2]. The use of the hydrochloride salt—rather than free-base methylamine gas or aqueous methylamine solution—is critical because it provides a non-volatile, easily weighable, stoichiometrically precise solid that eliminates the handling hazards and metering inaccuracies associated with the gaseous free base (bp −6.3 °C) . No other primary alkylammonium chloride (e.g., ethylamine hydrochloride) can substitute in this specific transformation, as the methyl group is structurally required for the final drug substance.

betahistine continuous flow synthesis aza-Michael reaction pharmaceutical manufacturing process intensification

Conjugate Acid pKa Defines Basicity Window: Methylamine Hydrochloride (pKa 10.64) Sits Between Ammonia and Ethylamine

The conjugate acid of methylamine (methylammonium ion, CH₃NH₃⁺) has a pKa of 10.64 in aqueous solution, which positions it between ammonia (pKa 9.26) and ethylamine (pKa 10.75) on the basicity scale [1][2]. This pKa value directly governs the pH-dependent speciation of the amine in aqueous reaction media: at pH < 8.64, the compound exists predominantly as the protonated, water-soluble methylammonium cation; above pH 12.64, it is predominantly the free-base methylamine. This has practical consequences for biphasic reaction design, liquid–liquid extraction workup, and acid–base purification strategies. In comparison, the conjugate acid of dimethylamine has a pKa of 10.73—only 0.09 units higher—yet the secondary amine's different steric profile and the established NDMA (N-nitrosodimethylamine) genotoxic impurity risk associated specifically with dimethylamine-containing processes create a regulatory driving force for primary amine hydrochloride selection in pharmaceutical synthesis .

basicity pKa conjugate acid amine nucleophilicity reaction design

Perovskite Solar Cell Additive: MACl Enables >30% PCE Enhancement and Reduced Optimal Loading in NMP-Based Solvent Systems

Methylammonium chloride (MACl, i.e., methylamine hydrochloride) is a volatile additive in formamidinium lead iodide (FAPbI₃) perovskite solar cell fabrication. In a direct comparative study, the addition of MACl to the precursor solution produced more than a 30% enhancement in power conversion efficiency (PCE) compared to devices fabricated without any additive [1]. In DMSO-based solvent systems, the optimal MACl concentration is typically 50 mol%; however, switching to an NMP/DMF (1:9) solvent system reduced the required MACl loading to 20–30 mol% while achieving device efficiencies exceeding 23%, compared with approximately 20% for DMSO-based counterparts, and demonstrating improved long-term stability under continuous illumination [2]. When directly compared with guanidinium chloride (GACl) as an alternative additive in 2D alternating-cation-interlayer (ACI) perovskite, GACl achieved a higher best PCE of 14.3% with J-V hysteresis elimination, while MACl-based devices showed prominent hysteresis—defining a clear application-dependent selection criterion [3].

perovskite solar cells methylammonium chloride MACl additive power conversion efficiency NMP solvent

Solid-State Polymorphism: Three Crystalline Forms with Thermodynamically Characterized Phase Transitions at 220.4 K and 264.5 K

Methylammonium chloride (methylamine hydrochloride) exhibits three distinct crystalline forms—designated β, γ, and α—between 0 K and 298.15 K, a polymorphic complexity not observed in the simpler ammonium chloride or the higher homolog dimethylammonium chloride within this temperature range [1][2]. The β→γ transition occurs at 220.4 K with an enthalpy of transition (ΔtrsH) of 1.779 kJ/mol, and the γ→α transition occurs at 264.5 K with ΔtrsH of 2.818 kJ/mol. The standard molar entropy at 298.15 K is 138.53 J/mol·K, and the constant-pressure heat capacity (Cp,solid) at 298.15 K is 90.92 J/mol·K [3]. This polymorphic behavior is critical for low-temperature applications (e.g., cryogenic materials chemistry, neutron diffraction studies) where the phase identity and associated thermophysical properties directly affect material performance.

solid-state chemistry polymorphism thermodynamics phase transitions heat capacity

Methylamine Hydrochloride (CAS 593-51-1): Evidence-Backed Application Scenarios Where Differentiation Drives Procurement Value


Betahistine API Manufacturing via Continuous Flow Aza-Michael Synthesis

Procurement of methylamine hydrochloride with purity ≥99% and minimal dimethylamine hydrochloride contamination (<0.5%) is essential for the continuous flow synthesis of betahistine hydrochloride API. The validated process parameters—170 °C, 25 bar, 2.4 min residence time—deliver 90% isolated yield with >99% conversion and >99.9% final product purity after distillation [1]. Any substitution with methylamine free base or alternative amine salts is structurally precluded, as only the methylamino group yields the correct N-methylated drug substance. Suppliers must provide certificates of analysis demonstrating HPLC purity ≥99% and residual dimethylamine hydrochloride below trace levels, as the latter introduces NDMA nitrosamine regulatory risk .

Perovskite Solar Cell Research: MACl as a Volatile Additive for High-Efficiency FAPbI₃ Devices

For perovskite photovoltaic laboratories and pilot-line procurement, methylamine hydrochloride (used as MACl additive) should be specified at ≥99.9% trace metals purity to avoid introducing recombination-center impurities into the perovskite absorber layer. When using NMP/DMF (1:9) solvent systems, the optimal MACl loading is 20–30 mol%, enabling device efficiencies exceeding 23% with improved long-term photostability [2]. Where 2D ACI perovskite architectures with hysteresis-free J-V characteristics are targeted, guanidinium chloride (GACl) is the preferred alternative additive (PCE 14.3%), and MACl should be specifically deselected [3]. This application requires anhydrous storage and handling under inert gas to prevent hygroscopic degradation .

Purification-Critical Organic Synthesis Requiring Dimethylamine-Free Methylamine Hydrochloride

In synthetic routes where dimethylamine contamination would produce genotoxic N-nitrosamine impurities or unwanted by-products, procurement specifications must mandate chloroform-washed or HPLC-verified dimethylamine-free methylamine hydrochloride. The differential solubility profile—methylamine hydrochloride insoluble in chloroform vs. dimethylamine hydrochloride freely soluble—is the validated industrial purification method [4]. Recrystallization from absolute ethanol (solubility ~0.6 g/100 mL at 15 °C) or n-butanol yields material suitable for pharmaceutical intermediate applications. Suppliers should provide residual solvent analysis and dimethylamine content quantified by HPLC or qNMR [5].

Low-Temperature Solid-State Calorimetry and Neutron Diffraction Studies Using Methylammonium Chloride as a Model Compound

For fundamental solid-state chemistry research, methylamine hydrochloride serves as a uniquely well-characterized model system with three crystalline polymorphic forms (β, γ, α) and fully tabulated thermodynamic properties from 12 K to 298.15 K [6][7]. The β→γ transition at 220.4 K (ΔtrsH = 1.779 kJ/mol) and the γ→α transition at 264.5 K (ΔtrsH = 2.818 kJ/mol) provide calibrated reference points for calorimetric instrument validation. Procurement for this application requires deuterated analogs (CD₃ND₃Cl) where neutron diffraction is planned, as the deuteration shifts transition temperatures slightly (211.5 K and 254.0 K) and eliminates the large incoherent scattering background from hydrogen [8].

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